molecular formula C16H25BO2 B2765621 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2621936-59-0

2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2765621
CAS No.: 2621936-59-0
M. Wt: 260.18
InChI Key: CYAYKTOSJWSNQY-UHFFFAOYSA-N
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Description

2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Butan-2-ylphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-(2-Butan-2-ylphenyl)boronic acid+PinacolThis compound+Water\text{2-(2-Butan-2-ylphenyl)boronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2-(2-Butan-2-ylphenyl)boronic acid+Pinacol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The dioxaborolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Substituted dioxaborolane derivatives.

Scientific Research Applications

2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to act as a catalyst or inhibitor in biochemical reactions. The dioxaborolane ring enhances the stability and reactivity of the compound, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpropyl)phenyl methylcarbamate
  • 2-sec-Butylphenyl N-methylcarbamate
  • 2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl

Uniqueness

2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly useful in applications requiring precise control over chemical reactivity and stability.

Properties

IUPAC Name

2-(2-butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-7-12(2)13-10-8-9-11-14(13)17-18-15(3,4)16(5,6)19-17/h8-12H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKTOSJWSNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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